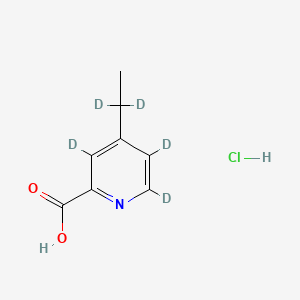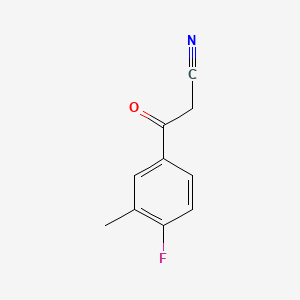![molecular formula C17H18O6 B13836716 (10S)-10-(hydroxymethyl)-14-methoxy-8-oxatricyclo[10.4.0.02,7]hexadeca-1(16),2(7),3,5,12,14-hexaene-5,10,15-triol](/img/structure/B13836716.png)
(10S)-10-(hydroxymethyl)-14-methoxy-8-oxatricyclo[10.4.0.02,7]hexadeca-1(16),2(7),3,5,12,14-hexaene-5,10,15-triol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “(10S)-10-(hydroxymethyl)-14-methoxy-8-oxatricyclo[104002,7]hexadeca-1(16),2(7),3,5,12,14-hexaene-5,10,15-triol” is a complex organic molecule with multiple functional groups It is characterized by its tricyclic structure and the presence of hydroxyl, methoxy, and oxo groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “(10S)-10-(hydroxymethyl)-14-methoxy-8-oxatricyclo[10.4.0.02,7]hexadeca-1(16),2(7),3,5,12,14-hexaene-5,10,15-triol” can be achieved through a multi-step organic synthesis process. The starting materials and reagents required for the synthesis would depend on the specific synthetic route chosen. Common steps may include:
- Formation of the tricyclic core structure through cyclization reactions.
- Introduction of hydroxyl and methoxy groups through nucleophilic substitution or addition reactions.
- Oxidation or reduction reactions to introduce the oxo group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions to industrial-scale reactors.
Analyse Des Réactions Chimiques
Types of Reactions
The compound “(10S)-10-(hydroxymethyl)-14-methoxy-8-oxatricyclo[10.4.0.02,7]hexadeca-1(16),2(7),3,5,12,14-hexaene-5,10,15-triol” can undergo various types of chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Conversion of oxo groups to hydroxyl groups.
Substitution: Replacement of methoxy groups with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions may include:
- Oxidizing agents such as potassium permanganate or chromium trioxide.
- Reducing agents such as sodium borohydride or lithium aluminum hydride.
- Nucleophiles for substitution reactions, such as alkoxides or amines.
Major Products
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl groups could yield ketones or aldehydes, while reduction of the oxo group could yield secondary alcohols.
Applications De Recherche Scientifique
The compound “(10S)-10-(hydroxymethyl)-14-methoxy-8-oxatricyclo[10.4.0.02,7]hexadeca-1(16),2(7),3,5,12,14-hexaene-5,10,15-triol” may have various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential bioactive compound with effects on cellular processes.
Medicine: As a lead compound for the development of new pharmaceuticals.
Industry: As a precursor for the synthesis of materials with specific properties.
Mécanisme D'action
The mechanism of action of “(10S)-10-(hydroxymethyl)-14-methoxy-8-oxatricyclo[10.4.0.02,7]hexadeca-1(16),2(7),3,5,12,14-hexaene-5,10,15-triol” would depend on its specific interactions with molecular targets. Potential mechanisms could include:
- Binding to enzymes or receptors and modulating their activity.
- Interacting with cellular membranes and altering their properties.
- Affecting gene expression and protein synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to “(10S)-10-(hydroxymethyl)-14-methoxy-8-oxatricyclo[10.4.0.02,7]hexadeca-1(16),2(7),3,5,12,14-hexaene-5,10,15-triol” may include other tricyclic compounds with hydroxyl, methoxy, and oxo groups. Examples could include:
- Tricyclic antidepressants.
- Tricyclic diterpenoids.
- Tricyclic lactones.
Uniqueness
The uniqueness of “this compound” lies in its specific combination of functional groups and its tricyclic structure. This combination may confer unique chemical and biological properties that distinguish it from other similar compounds.
Propriétés
Formule moléculaire |
C17H18O6 |
|---|---|
Poids moléculaire |
318.32 g/mol |
Nom IUPAC |
(10S)-10-(hydroxymethyl)-14-methoxy-8-oxatricyclo[10.4.0.02,7]hexadeca-1(16),2(7),3,5,12,14-hexaene-5,10,15-triol |
InChI |
InChI=1S/C17H18O6/c1-22-16-4-10-7-17(21,8-18)9-23-15-5-11(19)2-3-12(15)13(10)6-14(16)20/h2-6,18-21H,7-9H2,1H3/t17-/m0/s1 |
Clé InChI |
MPBIWBGTEYMVRN-KRWDZBQOSA-N |
SMILES isomérique |
COC1=C(C=C2C(=C1)C[C@@](COC3=C2C=CC(=C3)O)(CO)O)O |
SMILES canonique |
COC1=C(C=C2C(=C1)CC(COC3=C2C=CC(=C3)O)(CO)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


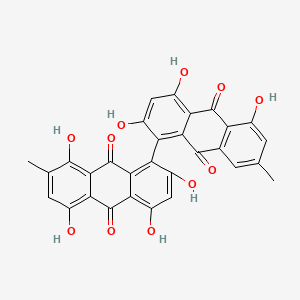



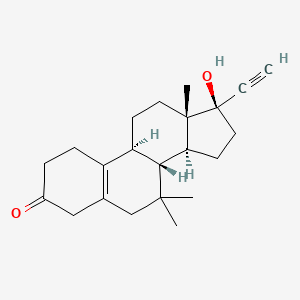

![2-Propanol, 1-[(2-aminoethyl)methylamino]-](/img/structure/B13836660.png)
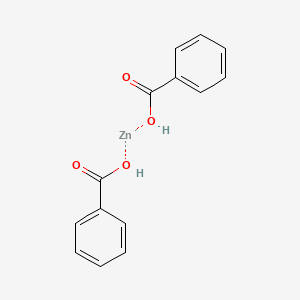
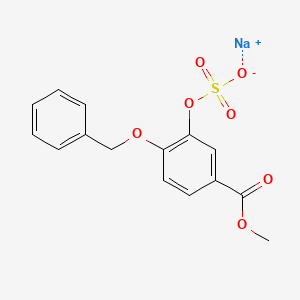
![bis[(2R)-2,5,7,8-tetramethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-yl] hydrogen phosphate](/img/structure/B13836672.png)

![tetrapotassium;2-[4-[(1E,3E,5Z)-5-[1-(2,5-disulfonatophenyl)-3-methoxycarbonyl-5-oxopyrazol-4-ylidene]penta-1,3-dienyl]-5-methoxycarbonyl-3-oxo-1H-pyrazol-2-yl]benzene-1,4-disulfonate](/img/structure/B13836684.png)
